Amino[(3-chlorobenzyl)sulfanyl]methaniminium chloride
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Overview
Description
[amino({[(3-chlorophenyl)methyl]sulfanyl})methylidene]azanium chloride is a chemical compound that features a complex structure with a chlorophenyl group, a sulfanyl group, and an azanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino({[(3-chlorophenyl)methyl]sulfanyl})methylidene]azanium chloride typically involves multiple steps, starting with the preparation of the chlorophenylmethyl sulfanyl intermediate. This intermediate is then reacted with appropriate amines and chlorinating agents under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of [amino({[(3-chlorophenyl)methyl]sulfanyl})methylidene]azanium chloride involves similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[amino({[(3-chlorophenyl)methyl]sulfanyl})methylidene]azanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
[amino({[(3-chlorophenyl)methyl]sulfanyl})methylidene]azanium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [amino({[(3-chlorophenyl)methyl]sulfanyl})methylidene]azanium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aniline structure but with two chlorine atoms.
Chlorophenylmethyl sulfide: A compound with a similar sulfanyl group but without the azanium chloride moiety.
Uniqueness
[amino({[(3-chlorophenyl)methyl]sulfanyl})methylidene]azanium chloride is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10Cl2N2S |
---|---|
Molecular Weight |
237.15 g/mol |
IUPAC Name |
[amino-[(3-chlorophenyl)methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C8H9ClN2S.ClH/c9-7-3-1-2-6(4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
InChI Key |
YKIYRIHELXCHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
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